4-methyl PV8 (hydrochloride) 4-methyl PV8 (hydrochloride) 4-methyl PV8 (hydrochloride) is an analytical reference standard that is classified as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211425
InChI: InChI=1S/C18H27NO.ClH/c1-3-4-5-8-17(19-13-6-7-14-19)18(20)16-11-9-15(2)10-12-16;/h9-12,17H,3-8,13-14H2,1-2H3;1H
SMILES: O=C(C(CCCCC)N1CCCC1)C2=CC=C(C)C=C2.Cl
Molecular Formula: C18H27NO · HCl
Molecular Weight: 309.9

4-methyl PV8 (hydrochloride)

CAS No.:

Cat. No.: VC0211425

Molecular Formula: C18H27NO · HCl

Molecular Weight: 309.9

* For research use only. Not for human or veterinary use.

4-methyl PV8 (hydrochloride) -

Specification

Molecular Formula C18H27NO · HCl
Molecular Weight 309.9
Standard InChI InChI=1S/C18H27NO.ClH/c1-3-4-5-8-17(19-13-6-7-14-19)18(20)16-11-9-15(2)10-12-16;/h9-12,17H,3-8,13-14H2,1-2H3;1H
Standard InChI Key VKFVEABNUQSQOM-UHFFFAOYSA-N
SMILES O=C(C(CCCCC)N1CCCC1)C2=CC=C(C)C=C2.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Identifiers

The compound 4-methyl PV8 (hydrochloride) is formally recognized through several systematic naming conventions. The primary International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-heptanone (hydrochloride) . Alternative systematic names include 2-(pyrrolidin-1-yl)-1-(p-tolyl)heptan-1-one, monohydrochloride . The compound possesses several identifiers that facilitate its recognition in scientific databases and literature:

Table 1: Chemical Identifiers of 4-methyl PV8 (hydrochloride)

Identifier TypeValue
CAS Number2748590-98-7
Molecular FormulaC₁₈H₂₇NO·HCl
Molecular Weight309.90 g/mol
InChIInChI=1S/C18H27NO.ClH/c1-3-4-5-8-17(19-13-6-7-14-19)18(20)16-11-9-15(2)10-12-16;/h9-12,17H,3-8,13-14H2,1-2H3;1H
InChI KeyVKFVEABNUQSQOM-UHFFFAOYSA-N
Canonical SMILESO=C(C(CCCCC)N1CCCC1)C2=CC=C(C)C=C2.Cl

The compound is also known by several less formal or common names in scientific and forensic contexts, including p-methyl-PV8, para-methyl-PV8, and PV8 4-methyl analog . These alternative designations are often encountered in research literature and analytical databases.

Structural Characteristics

4-methyl PV8 (hydrochloride) belongs to the structural family of synthetic cathinones, specifically characterized by a pyrrolidine-substituted cathinone framework. The core structure consists of a β-keto phenethylamine with specific modifications:

  • A 4-methyl group (p-methyl) substituted on the phenyl ring

  • A pyrrolidine ring attached to the α-carbon

  • A pentyl chain extension (creating a heptanone backbone)

  • Hydrochloride salt formation

The compound features an asymmetric carbon at the α-position, which introduces potential stereochemical considerations in its full characterization and physiological interactions. The methyl group at the para position of the phenyl ring distinguishes this compound from other analogs in the PV8 family, potentially affecting its physical properties, receptor interactions, and analytical profile .

Physical and Chemical Properties

Physical State and Appearance

4-methyl PV8 (hydrochloride) is typically found as a crystalline solid under standard laboratory conditions . The physical appearance is consistent with many synthetic cathinone salts, appearing as a white to off-white crystalline powder. The hydrochloride salt formation enhances stability and solubility characteristics compared to the free base form of the compound.

SolventSolubility
Dimethylformamide (DMF)10 mg/ml
Dimethyl sulfoxide (DMSO)10 mg/ml
Ethanol25 mg/ml
Phosphate-buffered saline (PBS, pH 7.2)2 mg/ml

For optimal laboratory handling, stock solutions prepared in appropriate solvents should be stored with consideration for stability. When stored at -20°C, solutions maintain integrity for approximately one month, while storage at -80°C extends viability to approximately six months . Physical methods to enhance solubility include heating to 37°C followed by ultrasonic bath agitation, which can improve dissolution in challenging media .

Stock Solution Preparation Guidelines

For research applications requiring precise concentration preparation, the following dilution calculations provide guidance for preparing stock solutions of various molarities:

Table 3: Stock Solution Preparation Guide for 4-methyl PV8 (hydrochloride)

Target ConcentrationVolume Required for Specific Amounts
1 mg
1 mM3.2268 mL
5 mM0.6454 mL
10 mM0.3227 mL

These calculations are based on the molecular weight of 309.9 g/mol and provide precise preparation guidance for laboratory research settings .

Classification and Research Context

Chemical Classification

4-methyl PV8 (hydrochloride) is classified within the broader category of synthetic cathinones, which are β-keto phenethylamine derivatives structurally related to the natural compound cathinone found in the khat plant (Catha edulis). More specifically, it belongs to the subclass of pyrrolidinophenone cathinones, characterized by the inclusion of a pyrrolidine ring in the molecular structure .

The compound has been documented in databases of drugs of abuse and illegal drugs, positioning it within the category of new psychoactive substances (NPS) that have emerged in forensic and analytical contexts . This classification has implications for regulatory approaches and research priorities surrounding the compound.

Analytical Reference Standards

The compound's role as a reference standard is particularly relevant in the context of identifying and characterizing novel psychoactive substances in forensic samples. It enables laboratory confirmation and quantification of the compound when it appears in forensic or toxicological specimens, supporting both legal proceedings and public health monitoring efforts.

Research Applications and Limitations

Available literature indicates that 4-methyl PV8 (hydrochloride) is intended specifically for research and forensic applications . The current scientific understanding of this compound appears to be limited, with explicit statements in reference documentation noting that "the physiological and toxicological properties of this compound are not known" .

This limitation in physiological and toxicological data underscores an important research gap and emphasizes the need for controlled studies to better understand the compound's biological interactions and potential effects. The absence of comprehensive pharmacological data reinforces that this compound should be strictly confined to controlled laboratory research settings with appropriate safety protocols.

Analytical Characterization

Spectroscopic Properties

Mass spectral data for 4-methyl PV8 has been documented and curated in specialized databases. The compound has been characterized using sophisticated analytical instrumentation, most notably the Q Exactive Plus Orbitrap system . The spectral characterization includes:

Table 4: Mass Spectral Characterization of 4-methyl PV8

ParameterValue
Number of Spectral Trees1
Total Spectra119
Tandem SpectraMS 1, MS 2
Ionization MethodsElectrospray Ionization (ESI)
AnalyzersFourier Transform (FT)

This detailed spectral profiling provides essential reference data for analytical chemists and forensic scientists seeking to identify the compound in complex matrices or unknown samples. The high-resolution mass spectral data facilitates unambiguous identification when appropriate analytical methods are employed.

Analytical Method Development

Research on analytical methods for detecting synthetic cathinones, including 4-methyl PV8, has involved the development and validation of gas chromatography-mass spectrometry (GC-MS) techniques. These methods are essential for forensic applications and detection in various matrices .

In method validation studies, compounds including 4-methyl PV8 have been evaluated across several parameters including limit of detection (LOD), interference, reproducibility, and simulated casework. Analytical methods have demonstrated sensitivity in concentration ranges from 1 μg/mL to 500 μg/mL, providing practical detection thresholds for forensic applications .

The analytical challenges in detecting and quantifying synthetic cathinones like 4-methyl PV8 include structural similarity to related compounds, potential matrix effects in biological samples, and the need for high specificity in confirmation testing. These challenges have driven ongoing refinement of analytical methodologies, including specialized chromatographic separation techniques and mass spectral libraries.

Research Gaps and Future Directions

Current Knowledge Limitations

The current literature on 4-methyl PV8 (hydrochloride) reveals significant knowledge gaps, particularly regarding physiological effects, pharmacokinetics, pharmacodynamics, and toxicological profiles. This limited understanding restricts complete risk assessment and comprehensive characterization of the compound .

The focus on analytical reference standards suggests that the compound has emerged relatively recently in research contexts, and comprehensive studies on its biological activity remain to be conducted. This knowledge gap represents an important area for future scientific investigation, particularly as synthetic cathinones continue to present challenges in forensic toxicology and public health monitoring.

Future Research Priorities

Future research directions for 4-methyl PV8 (hydrochloride) might productively focus on:

  • Establishing comprehensive pharmacological profiles, including receptor binding affinities and mechanism of action studies

  • Developing and validating bioanalytical methods for detection in biological matrices

  • Investigating structure-activity relationships between 4-methyl PV8 and related synthetic cathinones

  • Examining metabolic pathways and identifying unique metabolic markers for improved detection

  • Evaluating potential toxicological effects through controlled laboratory studies

These research priorities would address current knowledge gaps while supporting forensic science, analytical chemistry, and public health monitoring efforts related to novel psychoactive substances.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator